Potency Against Poliovirus Serotypes: H1PVAT EC₅₀ Values Compared to Pirodavir
H1PVAT inhibits poliovirus replication with EC₅₀ values of 10 nM (PV-1), 26 nM (PV-2), and 218 nM (PV-3) in virus-cell-based assays using Sabin strains [1]. In contrast, pirodavir exhibits an EC₅₀ of approximately 0.3 μM (300 nM) against PV-1 under comparable CPE reduction assay conditions [2]. H1PVAT is thus approximately 30-fold more potent than pirodavir against PV-1.
| Evidence Dimension | Half-maximal effective concentration (EC₅₀) |
|---|---|
| Target Compound Data | PV-1: 10 nM; PV-2: 26 nM; PV-3: 218 nM |
| Comparator Or Baseline | Pirodavir: PV-1 EC₅₀ ≈ 0.3 μM (300 nM) |
| Quantified Difference | ~30-fold higher potency (H1PVAT vs. pirodavir for PV-1) |
| Conditions | Virus-induced cytopathic effect (CPE) reduction assay; Sabin poliovirus strains; 24-48 h incubation |
Why This Matters
Higher potency at lower concentrations reduces compound consumption per experiment and minimizes potential off-target cellular effects in poliovirus-focused research.
- [1] Tijsma A, Thibaut HJ, et al. H1PVAT is a novel and potent early-stage inhibitor of poliovirus replication that targets VP1. Antiviral Res. 2014 Oct;110:1-9 (EC₅₀ data: PV-1 10 nM, PV-2 26 nM, PV-3 218 nM). View Source
- [2] Lentz KN, et al. Structure of poliovirus type 2 Lansing complexed with antiviral agent SCH48973. Structure. 1997;5(7):961-978 (pirodavir EC₅₀ data). View Source
